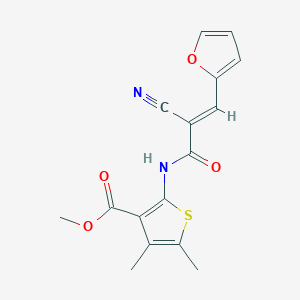

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPSDOLTRBVGNJ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CO2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CO2)/C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiophene ring, a furan moiety, and various functional groups such as cyano and methyl groups. This compound is part of a broader class of thiophene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Furan Moiety : A five-membered ring containing oxygen, contributing to the compound's reactivity.

- Cyano Group : Enhances the compound's electrophilic character.

- Dimethyl Substituents : Influence the electronic properties and biological interactions.

Anticancer Properties

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate have shown potent effects against various cancer cell lines:

These compounds were found to induce apoptosis in cancer cells primarily through the activation of reactive oxygen species (ROS) pathways and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 15 | |

| Staphylococcus aureus | 12 |

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that thiophene derivatives possess anti-inflammatory properties. They act as inhibitors of pro-inflammatory cytokines and may modulate pathways involved in inflammation:

- Mechanism : Inhibition of NF-kB signaling pathway.

- Effectiveness : Reduction in TNF-alpha and IL-6 levels in vitro.

Case Studies

- Topoisomerase Inhibition : A study focused on related thiophene compounds demonstrated their ability to inhibit topoisomerase II, an essential enzyme in DNA replication. The compounds exhibited selective inhibition without intercalating DNA, suggesting a unique mechanism of action that could minimize side effects associated with traditional chemotherapeutics .

- Cell Cycle Analysis : In vitro assays showed that treatment with related compounds led to significant changes in cell cycle progression, particularly inducing G1 phase arrest in various cancer cell lines. This effect was corroborated by flow cytometry analyses which indicated increased apoptosis rates .

Aplicaciones Científicas De Investigación

Structural Characteristics

Chemical Properties:

- IUPAC Name: (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

- Molecular Formula: C15H14N2O3S

- Molecular Weight: 302.35 g/mol

The compound features a furan ring, a cyano group, and a thiophene structure, which contribute to its unique reactivity and biological properties.

Synthetic Methodologies

The synthesis of (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves several key steps:

- Formation of the Furan Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyano Group: Nucleophilic substitution reactions are commonly employed to introduce the cyano functionality.

- Acrylamide Formation: The acrylamide moiety is synthesized via coupling reactions with amines.

- Esterification: The final product is obtained by esterifying the carboxylic acid derivative with methanol.

Anticancer Activity

Research has indicated that compounds similar to (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibit promising anticancer properties. The structural elements such as the cyano and furan groups can interact with biological targets involved in cancer cell proliferation and apoptosis pathways. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its unique structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Material Science Applications

In addition to its biological applications, (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is being investigated for use in material science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and exhibit charge transport characteristics is being explored for enhancing the efficiency of these devices .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer for synthesizing functional polymers with specific properties tailored for applications in coatings, adhesives, and drug delivery systems.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of various derivatives of (E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate against human breast cancer cell lines. The results indicated that certain modifications to the side chains significantly enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural optimization in drug design.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Parent Compound | 25 | Induction of apoptosis |

| Modified Compound A | 10 | Inhibition of cell cycle progression |

| Modified Compound B | 5 | Targeting mitochondrial pathways |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess inhibition zones, revealing that the compound exhibited significant antibacterial activity comparable to standard antibiotics .

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Q & A

Q. Methodological Answer :

- IR spectroscopy : Confirm key functional groups:

- C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹ ().

- ¹H NMR : Identify substituents:

- Mass spectrometry : Molecular ion peak (e.g., m/z 369 [M-1] in analogous compounds) ().

Basic: What biological activities are plausible for this compound?

Methodological Answer :

Analogous thiophene derivatives exhibit antioxidant (DPPH radical scavenging) and anti-inflammatory (carrageenan-induced paw edema) activities (). The furan moiety may enhance π-π stacking with biological targets. Standard assays include:

- Antioxidant : ABTS/DPPH assays at 0.1–100 µM concentrations.

- Anti-inflammatory : COX-2 inhibition or IL-6 ELISA .

Advanced: How to address contradictory bioactivity data between similar derivatives?

Methodological Answer :

Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the aryl ring). For example:

- 4-Hydroxyphenyl substituents (d) show higher antioxidant activity than methoxy groups due to phenolic -OH donating protons.

- SAR studies comparing furan (electron-rich) vs. phenyl derivatives can clarify structure-activity relationships. Use computational tools (e.g., molecular docking) to predict binding affinities () .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer :

While no direct SDS is available, similar acrylamides and nitriles require:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to potential cyanide release from nitrile degradation.

- Storage : Inert atmosphere, away from light ().

Advanced: How to resolve low reproducibility in synthetic yields?

Methodological Answer :

Common issues include:

- Impure precursors : Recrystallize methyl 2-amino-4,5-dimethylthiophene-3-carboxylate () before cyanoacetylation.

- Moisture sensitivity : Use anhydrous toluene and molecular sieves.

- Catalyst degradation : Fresh piperidine/acetic acid mixtures improve consistency .

Basic: What computational tools can predict the compound’s reactivity or bioactivity?

Q. Methodological Answer :

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with COX-2 or antioxidant enzymes ().

- ADMET prediction : SwissADME for pharmacokinetic profiling .

Advanced: How to design derivatives for enhanced pharmacological properties?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.